molecular formula C18H16N2O2 B2566366 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide CAS No. 2034322-69-3

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide

Cat. No. B2566366
CAS RN: 2034322-69-3
M. Wt: 292.338
InChI Key: RNEULVGRBJPVQJ-UHFFFAOYSA-N
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Description

The compound “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. The compound contains a furan ring, a pyridine ring, and a benzamide group .

Scientific Research Applications

Anti-Tubercular Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide: has been investigated for its anti-tubercular potential. Researchers synthesized novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest that this compound could contribute to the development of more effective tuberculosis therapies .

Anti-Fibrotic Properties

In a separate study, N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide derivatives were explored for their anti-fibrotic activity. Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited better anti-fibrotic effects than existing drugs. Their IC50 values were 45.69 μM and 45.81 μM, respectively .

Suzuki–Miyaura Coupling

The compound’s structural features make it a potential candidate for Suzuki–Miyaura cross-coupling reactions. This versatile reaction is widely used for carbon–carbon bond formation. By selecting appropriate boron reagents, researchers can explore its utility in constructing complex organic molecules .

Crystallography Studies

Single crystals of some derivatives of this compound (e.g., 6d, 6f, and 6n) were successfully developed. These crystals provide valuable insights into the molecular interactions and structural properties, aiding further development and optimization .

Cytotoxicity Assessment

To ensure safety, researchers evaluated the cytotoxicity of the most active compounds on human embryonic kidney cells (HEK-293). Encouragingly, these compounds showed no toxicity to human cells, suggesting their potential for therapeutic use .

Drug Design and Optimization

Given its unique structure, N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide could serve as a scaffold for designing novel drugs. Computational docking studies can guide modifications to enhance its activity or selectivity against specific targets.

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-5-2-3-6-15(13)18(21)20-12-14-8-9-16(19-11-14)17-7-4-10-22-17/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEULVGRBJPVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide

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